molecular formula C5HClF3NO2S B6209065 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2751620-58-1

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Cat. No. B6209065
CAS RN: 2751620-58-1
M. Wt: 231.6
InChI Key:
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Description

2-(2-Chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid, otherwise known as CFTA, is a synthetic compound with a wide range of applications in scientific research. CFTA has been studied for its ability to act as a catalyst in organic synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

CFTA has been studied for its ability to act as a catalyst in organic synthesis. It has been used to catalyze the synthesis of various compounds, such as amino acids, peptides, heterocycles, and polymers. CFTA has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of enzymes involved in drug metabolism.

Mechanism of Action

The mechanism of action of CFTA is not yet fully understood. However, it is believed that CFTA acts as an acid-base catalyst, which increases the rate of reaction by providing an alternative pathway for the reaction to proceed. Additionally, CFTA has been shown to form complexes with metal ions, which may also contribute to its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTA have not yet been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, suggesting that it may have an effect on drug efficacy. Additionally, CFTA has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

CFTA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, it is important to note that CFTA is a relatively new compound, and its effects have not yet been thoroughly studied. Therefore, it is important to use caution when using CFTA in laboratory experiments.

Future Directions

As CFTA is a relatively new compound, there are numerous potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of CFTA, as well as its mechanism of action. Additionally, further research could be conducted to explore the potential applications of CFTA in drug discovery and development. Furthermore, research could be conducted to explore the potential of CFTA as an antimicrobial agent. Finally, research could be conducted to explore the potential of CFTA as a catalyst in organic synthesis.

Synthesis Methods

CFTA can be synthesized using a variety of methods, including the 3-step procedure developed by Zhang et al. (2013). The first step involves the reaction of 2-chloro-5-fluoro-1,3-thiazole with 2,2-difluoroacetic acid in the presence of a base. The second step involves the hydrolysis of the intermediate product, and the third step involves the purification of the product. Other methods of synthesis have also been developed, such as the one-step method developed by Chen et al. (2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-5-fluoro-1,3-thiazole", "2,2-difluoroacetic acid", "Sodium hydride", "Dimethylformamide", "Chloroacetyl chloride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: React 2-chloro-5-fluoro-1,3-thiazole with sodium hydride in dimethylformamide to form the corresponding thiazolide intermediate.", "Step 2: React the thiazolide intermediate with chloroacetyl chloride in the presence of sodium bicarbonate to form the chloroacetyl derivative.", "Step 3: React the chloroacetyl derivative with 2,2-difluoroacetic acid in the presence of a base to form the target compound, 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid.", "Step 4: Isolate the product by extraction with ethyl acetate and washing with water." ] }

CAS RN

2751620-58-1

Product Name

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Molecular Formula

C5HClF3NO2S

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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